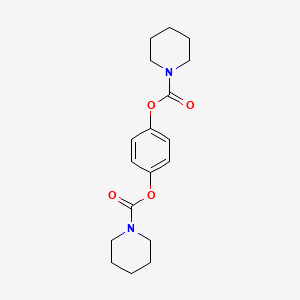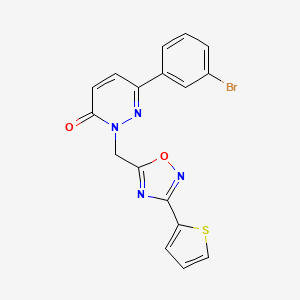
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AZD-1775 and is a selective inhibitor of the Wee1 kinase enzyme.
作用机制
The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves the selective inhibition of the Wee1 kinase enzyme. This enzyme is involved in the regulation of the cell cycle and is overexpressed in many cancer cells. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
Biochemical and Physiological Effects
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been shown to have several biochemical and physiological effects. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. The compound has also been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
The advantages of using 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in lab experiments include its selective inhibition of the Wee1 kinase enzyme, its potential applications in cancer treatment, and its minimal toxicity in normal cells. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanisms of action.
未来方向
There are several future directions for research on 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These include further studies on its mechanisms of action, its potential applications in combination with other cancer treatments, and its potential applications in other fields such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for research purposes.
Conclusion
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
合成方法
The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves several steps. The first step involves the reaction of 2,5-dioxoimidazolidine with 3-bromo-1-chloropropane to form 3-(2,5-dioxoimidazolidin-1-yl)propyl bromide. The second step involves the reaction of the intermediate product with N-Boc-3-aminopropanal to form 3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl N-Boc carbamate. The final step involves the deprotection of the intermediate product to form 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile.
科学研究应用
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit the Wee1 kinase enzyme, which is involved in the regulation of the cell cycle. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
属性
IUPAC Name |
4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOXWZNYUXHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)





